Home > Products > Screening Compounds P5046 > 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid
4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid - 314260-18-9

4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid

Catalog Number: EVT-2927735
CAS Number: 314260-18-9
Molecular Formula: C15H15NO5S
Molecular Weight: 321.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features an ethyl acetate substituent on the nitrogen atom of the thiazolidine ring. The study focuses on its crystal structure, revealing a near-planar conformation of the benzene and heterocyclic rings and intermolecular interactions [].
  • Compound Description: This compound possesses an N,N-diethylacetamide substituent at the nitrogen of the thiazolidine ring. The research investigates its crystal structure, highlighting the slight inclination between thiazolidine and phenyl rings, stabilized by intra- and intermolecular interactions [].
  • Compound Description: This compound exhibits anticonvulsant activity in both pentylenetetrazole-induced seizures and maximal electroshock seizure tests []. It features a thiazol-2-ylimino group at the 2-position and a 3-nitrobenzylidene substituent at the 5-position of the thiazolidin-4-one core.
  • Relevance: While structurally distinct from the target compound, this compound falls under the broad category of "thiazole-bearing 4-thiazolidinones," a class explored for anticonvulsant activity []. Both compounds belong to this class, indicating a potential shared mechanism of action or pharmacological target, despite structural differences.
  • Compound Description: This compound demonstrates potent anticonvulsant properties in both pentylenetetrazole and maximal electroshock seizure models []. It features a thiazol-2-ylcarbamoylmethyl group at the 5-position and an N-(2-trifluoromethylphenyl)acetamide substituent on the nitrogen of the thiazolidine ring.
  • Relevance: Similar to the previous compound, this compound shares the "thiazole-bearing 4-thiazolidinones" classification with the target compound, implying potential shared pharmacological targets or mechanisms despite structural variations [].
  • Compound Description: This compound exhibits significant anticonvulsant activity in both pentylenetetrazole and maximal electroshock seizure tests []. It features a thiazol-2-ylcarbamoylmethylene group at the 5-position and an ethyl acetate substituent on the nitrogen of the thiazolidine ring.
  • Relevance: Belonging to the "thiazole-bearing 4-thiazolidinones" class alongside the target compound, this compound suggests a potential shared pharmacological target or mechanism, despite structural differences [].
  • Compound Description: This compound, BP-1003, is a thiazolidinedione derivative of alpha-lipoic acid, exhibiting potent activation of PPARγ and modest activation of PPARα []. It features a complex substituent on the nitrogen of the thiazolidine ring, including a 1,2-dithiolane ring.
  • Compound Description: This compound emerged as a potential inhibitor of transcription initiation factor like protein of Leishmania donovani through virtual screening studies []. It features a methyl butanoate substituent with a 5-ethylpyridin-2-yl group on one end and a 2,4-dioxo-1,3-thiazolidin-5-ylmethylphenoxy moiety on the other.
  • Compound Description: ML-145 is a GPR35 antagonist exhibiting competitive antagonism against various agonists at human GPR35 but lacking effectiveness against rodent orthologs [].

Properties

CAS Number

314260-18-9

Product Name

4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid

IUPAC Name

4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid

Molecular Formula

C15H15NO5S

Molecular Weight

321.35

InChI

InChI=1S/C15H15NO5S/c1-21-11-6-4-10(5-7-11)9-12-14(19)16(15(20)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9-

InChI Key

KBOXSNWRHOXKOS-XFXZXTDPSA-N

SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.